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molecular formula C10H12BrN3O B8513750 1-(5-Bromo-pyrazin-2-yl)-4,4-dimethyl-pyrrolidin-2-one

1-(5-Bromo-pyrazin-2-yl)-4,4-dimethyl-pyrrolidin-2-one

Cat. No. B8513750
M. Wt: 270.13 g/mol
InChI Key: LBMYCBYTTZRWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315498B2

Procedure details

To a well stirred suspension of 2-bromo-5-iodopyrazine (300 mg, 1.05 mmol), 4,4-dimethylpiperidin-2-one (155 mg, 1.37 mmol, 1.3 equiv.) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) (24.4 mg, 0.042 mmol, 0.04 equiv.) in 4 ml of toluene were added under argon atmosphere tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), (19.3 mg, 0.021 mmol, 0.02 equiv.) and the mixture was stirred for 5 hours at 100° C. The crude mixture was adsorbed on silicagel and purified by flash chromatography over a 20 g silicagel column using a 2:1 heptane/ethyl acetate mixture as eluant. The title compound (151 mg, 53% yield) was obtained as a white solid, MS: m/e=270.1, 272.1 (M+H+).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
24.4 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.3 mg
Type
catalyst
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[N:6][C:5](I)=[CH:4][N:3]=1.C[C:10]1([CH3:17])[CH2:15][CH2:14][NH:13][C:12](=[O:16])[CH2:11]1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>[Br:1][C:2]1[N:3]=[CH:4][C:5]([N:13]2[CH2:14][C:10]([CH3:15])([CH3:17])[CH2:11][C:12]2=[O:16])=[N:6][CH:7]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=NC=C(N=C1)I
Name
Quantity
155 mg
Type
reactant
Smiles
CC1(CC(NCC1)=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
24.4 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
19.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours at 100° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over a 20 g silicagel column

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC(=NC1)N1C(CC(C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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